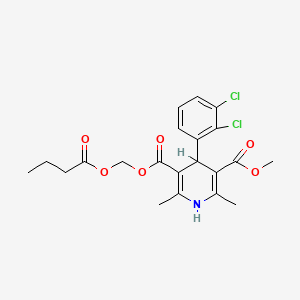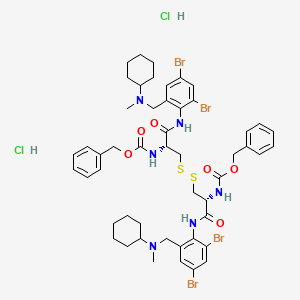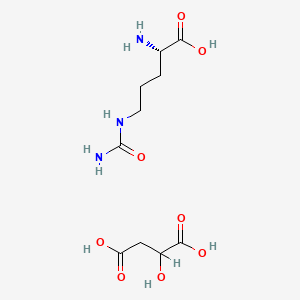
Clevidipin
Übersicht
Beschreibung
Clevidipine is a dihydropyridine L-type calcium channel blocker that is highly selective for vascular smooth muscle. It is primarily used for the reduction of blood pressure when oral antihypertensive therapy is not feasible or desirable . Clevidipine is administered intravenously and is known for its rapid onset and short duration of action .
Wissenschaftliche Forschungsanwendungen
Clevidipine has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage acute hypertension in various clinical settings, including cardiac surgery, stroke, and other hypertensive emergencies . Clevidipine’s ability to rapidly control blood pressure makes it valuable in perioperative care and critical care situations . Research has also explored its potential benefits in neurocritical care and its effects on vascular hypertrophy and dysfunction .
Wirkmechanismus
Clevidipine exerts its effects by inhibiting the influx of extracellular calcium across the membranes of myocardial and vascular smooth muscle cells . This inhibition is achieved by deforming the calcium channel, interfering with ion-control gating mechanisms, and/or affecting the release of calcium from the sarcoplasmic reticulum . The resultant inhibition of the contractile processes leads to the dilation of coronary and systemic arteries, improving oxygen delivery to myocardial tissue .
Biochemische Analyse
Biochemical Properties
Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries . This results in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output . The compound interacts with L-type calcium channels, inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .
Cellular Effects
Clevidipine has a significant impact on various types of cells and cellular processes. It influences cell function by acting on the smooth muscle cells that line small arteries . This action results in arterial dilation and a decrease in systemic vascular resistance , which ultimately leads to a reduction in blood pressure .
Molecular Mechanism
The mechanism of action of Clevidipine involves deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .
Temporal Effects in Laboratory Settings
Clevidipine has an ultra-short half-life due to metabolism by nonspecific blood and tissue esterases . This allows for rapid control of blood pressure in various clinical situations . It is also noted for its rapid onset and offset of effect .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, Clevidipine has been shown to effectively control blood pressure in various clinical situations . The dosage is typically started at 1-2 mg/h and adjusted as needed .
Metabolic Pathways
Clevidipine is rapidly metabolized by hydrolysis primarily by esterases in the blood and extravascular tissues . The primary metabolite is the carboxylic acid (inactive) and formaldehyde .
Transport and Distribution
Clevidipine is highly protein-bound (>99.5%) and has a steady-state volume of distribution of 0.17 L/kg . It is rapidly metabolized, and its clearance is independent of body weight .
Subcellular Localization
While specific information on the subcellular localization of Clevidipine was not found, as a calcium channel blocker, it is likely to exert its effects at the cell membrane where calcium channels are located .
Vorbereitungsmethoden
Clevidipine is synthesized through a series of chemical reactions. One common method involves the Hantzsch reaction, where 2,3-dichlorobenzaldehyde, acetoacetate propionitrile ester, and 3-amino-2-methyl crotonate are mixed and reacted in a one-pot process . The key intermediate obtained from this reaction is then reacted with n-butyric acid chloromethyl ester to produce clevidipine butyrate . The crude product is further purified through recrystallization to achieve high purity .
Analyse Chemischer Reaktionen
Clevidipine undergoes various chemical reactions, including hydrolysis and oxidation. It is rapidly hydrolyzed by esterases in the blood and extravascular tissues, resulting in the formation of inactive metabolites . The hydrolysis reaction is facilitated by the presence of ester bonds in the clevidipine molecule . Additionally, clevidipine can undergo oxidation reactions under certain conditions, leading to the formation of degradation products .
Vergleich Mit ähnlichen Verbindungen
Clevidipine is often compared with other calcium channel blockers such as nicardipine, nifedipine, and amlodipine. Unlike these compounds, clevidipine is administered intravenously and has an ultra-short half-life due to rapid hydrolysis by esterases . This unique pharmacokinetic profile allows for precise control of blood pressure in acute settings . Nicardipine and nifedipine, while also effective in managing hypertension, have longer durations of action and different administration routes . Clevidipine’s rapid onset and short duration make it particularly suitable for acute blood pressure management .
Eigenschaften
IUPAC Name |
5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBZROQVTHLCDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057661 | |
| Record name | Clevidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |
| Record name | Clevidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
167221-71-8 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clevidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04920 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clevidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEVIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















